molecular formula C16H14N2O2S B5473548 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B5473548
M. Wt: 298.4 g/mol
InChI Key: KZQPBMXGARQPFY-UHFFFAOYSA-N
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Description

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It contains a furan ring, a thiazole ring, and a carboxamide group. The presence of these rings and functional groups makes it a compound of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-14(20-11)15(19)17-9-13-10-21-16(18-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPBMXGARQPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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